

An In-depth Technical Guide to the Characteristics of 1-Methyluracil

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Compound of Interest

Compound Name: 1-Methyluracil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrimidine derivative **1-methyluracil**, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Characteristics and Properties

1-Methyluracil is a pyrimidine derivative where a methyl group is substituted at the first position of the uracil ring.[1][2] It is recognized as a metabolite and a nucleobase analogue, functionally related to uracil.[3]

Chemical and Physical Data

A summary of the key quantitative data for **1-methyluracil** is presented in Table 1 for easy reference and comparison.

Property	Value	Source
Chemical Formula	C ₅ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	126.11 g/mol	[3]
IUPAC Name	1-methylpyrimidine-2,4(1H,3H)-dione	[3]
CAS Number	615-77-0	
Melting Point	236-238 °C	
Appearance	White crystalline solid	
Solubility	Soluble in 1 M NaOH (50 mg/mL)	
pKa	9.77 ± 0.10	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-methyluracil** are provided below. These protocols are based on established chemical principles and published methods for similar compounds.

Synthesis of 1-Methyluracil

A common method for the synthesis of **1-methyluracil** is the methylation of uracil using a methylating agent such as dimethyl sulfate or iodomethane.

Protocol: Methylation of Uracil using Dimethyl Sulfate

- **Reaction Setup:** In a round-bottom flask, dissolve uracil in a suitable solvent such as dimethylformamide (DMF). Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the solution.
- **Addition of Methylating Agent:** While stirring the mixture, slowly add dimethyl sulfate dropwise at room temperature.[4][5][6]

- **Reaction Conditions:** Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
- **Purification:** Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent like ethanol or water to obtain pure **1-methyluracil**.

Logical Workflow for Synthesis:



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Figure 1: Synthesis workflow for **1-methyluracil**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-methyluracil** in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **¹H NMR Spectroscopy:** Acquire the proton NMR spectrum. The expected signals would include a singlet for the methyl protons and doublets for the vinyl protons on the pyrimidine ring.
- **¹³C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum. Signals corresponding to the methyl carbon, the vinyl carbons, and the carbonyl carbons are expected.^{[7][8]}

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of **1-methyluracil** with dry potassium bromide and pressing it into a thin, transparent disk.^[9] Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

- Data Acquisition: Record the IR spectrum. Characteristic peaks would include N-H stretching, C=O stretching, C=C stretching, and C-H stretching and bending vibrations.[\[10\]](#)[\[11\]](#)

3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **1-methyluracil** in a suitable volatile solvent.
- Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method. The mass spectrum will show the molecular ion peak (M^+) and various fragment ions. The fragmentation pattern can provide structural information.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Spectroscopic Data Summary:

Technique	Observed Peaks/Signals
^1H NMR (DMSO- d_6)	δ ~3.1 (s, 3H, N-CH $_3$), ~5.6 (d, 1H, C $_5$ -H), ~7.6 (d, 1H, C $_6$ -H), ~11.3 (s, 1H, N $_3$ -H)
^{13}C NMR (DMSO- d_6)	δ ~35 (N-CH $_3$), ~101 (C $_5$), ~142 (C $_6$), ~152 (C $_2$ =O), ~164 (C $_4$ =O) [8]
FTIR (KBr, cm^{-1})	~3400 (N-H stretch), ~3100 (C-H stretch, aromatic), ~1700 & ~1650 (C=O stretch), ~1600 (C=C stretch) [9]
Mass Spec. (EI, m/z)	126 (M^+), and characteristic fragment ions.

Biological Activity and Significance

1-Methyluracil and other uracil derivatives have been investigated for their biological activities, including potential anticancer properties.[\[2\]](#) The cytotoxicity of these compounds is often evaluated using in vitro assays on various cancer cell lines.

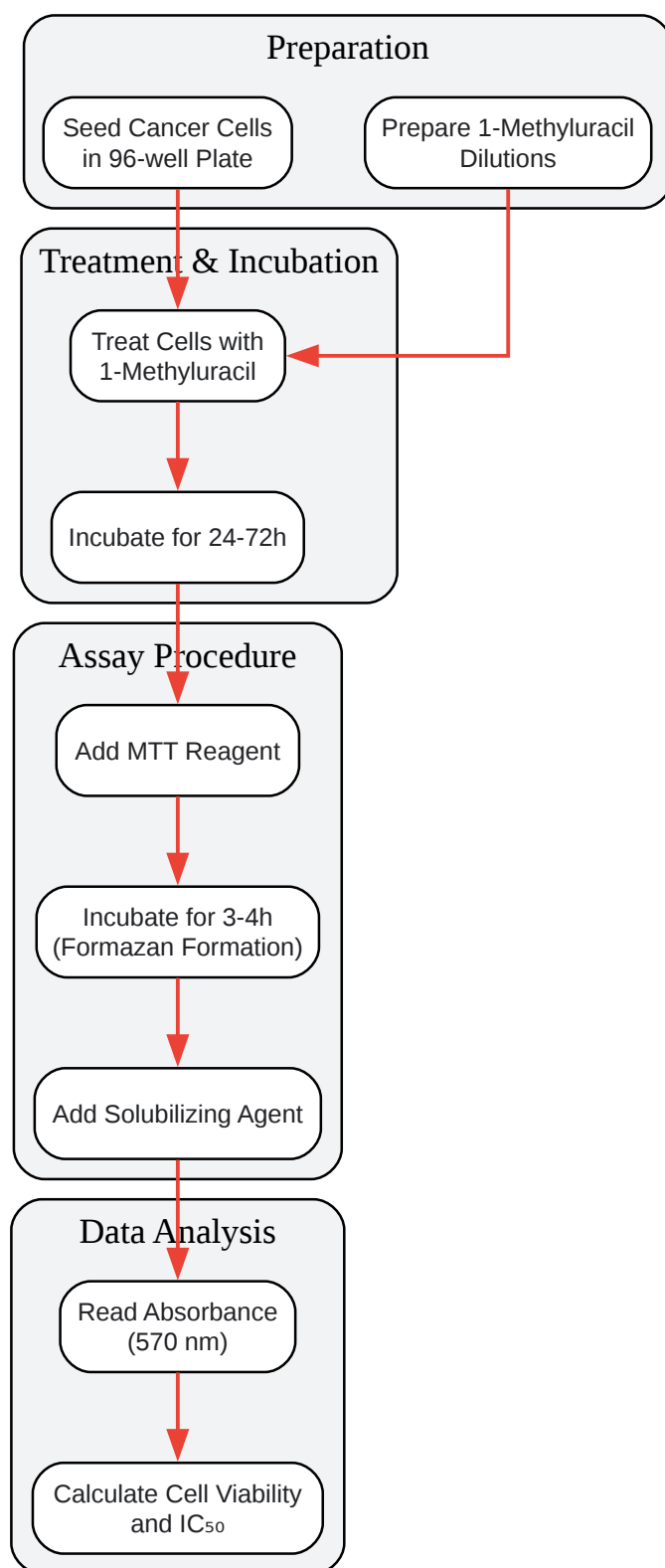
In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[\[17\]](#)[\[18\]](#)

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of **1-methyluracil** dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated cells as a control.
- **Incubation:** Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for MTT Assay:



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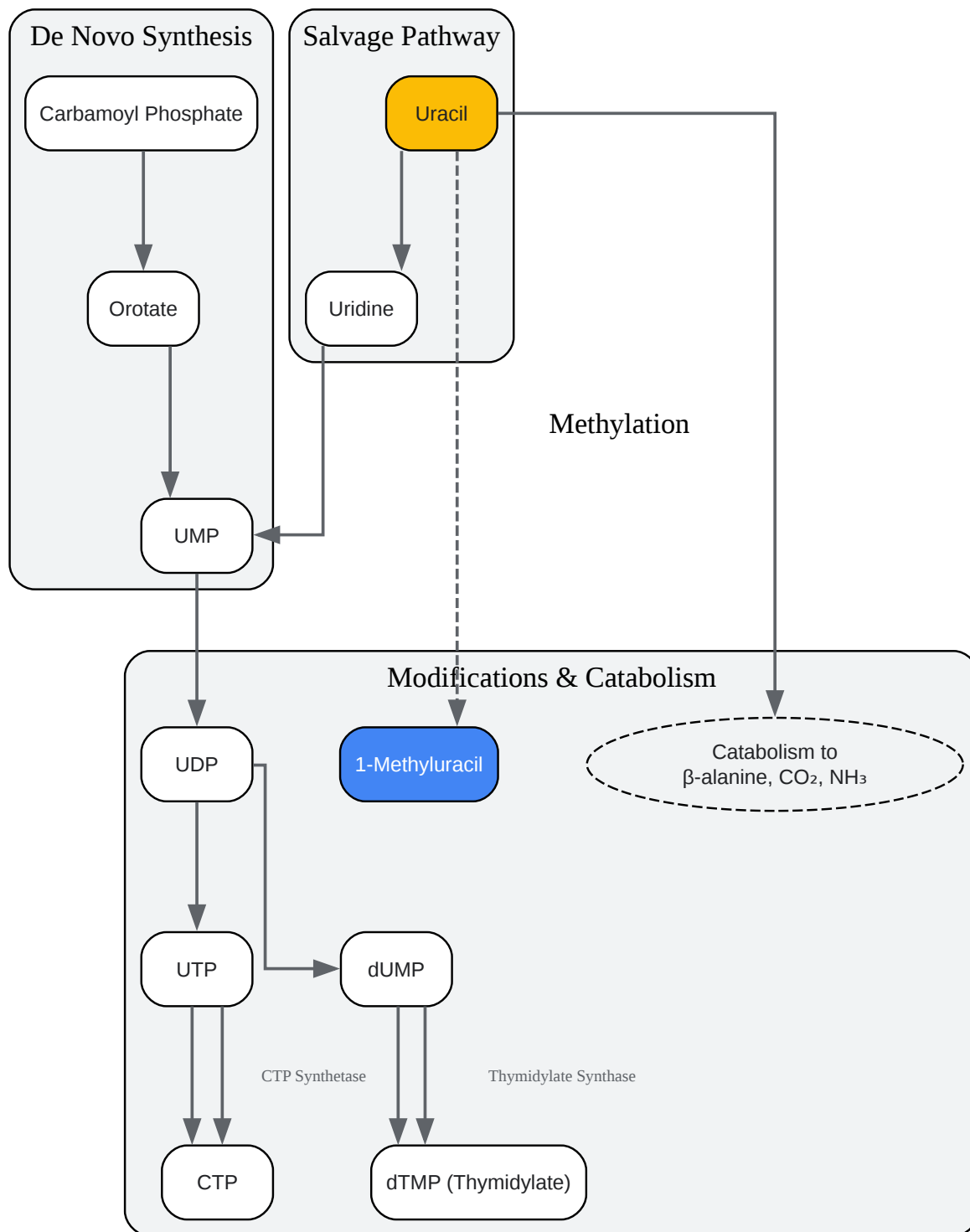
Figure 2: Workflow for an MTT cytotoxicity assay.

Signaling Pathway Context

While direct involvement of **1-methyluracil** in specific signaling pathways is not extensively documented, its structural similarity to uracil places it within the broader context of pyrimidine metabolism.^{[23][24]} This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.^{[1][25][26]}

The pyrimidine metabolic pathway involves both de novo synthesis and salvage pathways.^{[1][27]} Uracil is a key intermediate in the catabolism of pyrimidines, where it is broken down into β -alanine, CO₂, and ammonia.^{[24][28][29]} Enzymes involved in uracil methylation play a critical role in producing thymine, a necessary component of DNA.^{[30][31]} Dysregulation of pyrimidine metabolism is implicated in various diseases, including cancer, making the enzymes in this pathway potential therapeutic targets.

General Pyrimidine Metabolism Pathway:



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Figure 3: Overview of Pyrimidine Metabolism.

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